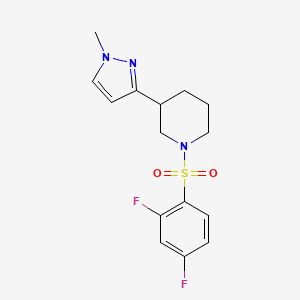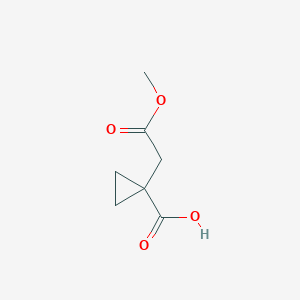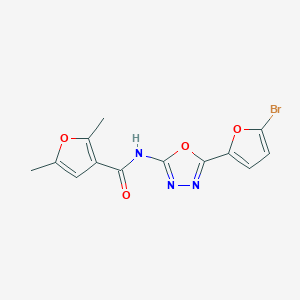
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DFP-10825, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine inhibits the activity of specific enzymes that are involved in various biological processes. One of the main targets of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine inhibits the activity of DPP-IV by binding to the active site of the enzyme, thereby preventing the cleavage of specific peptides. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and the formation of beta-amyloid plaques and alpha-synuclein aggregates.
Biochemical and Physiological Effects
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine inhibits the activity of specific enzymes that are involved in cancer cell proliferation, glucose metabolism, and the formation of beta-amyloid plaques and alpha-synuclein aggregates. In vivo studies have shown that 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has potential in the treatment of various diseases such as cancer and neurodegenerative diseases. However, further studies are required to fully understand the biochemical and physiological effects of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
实验室实验的优点和局限性
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several advantages and limitations for lab experiments. One of the main advantages is that 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a small molecule inhibitor that can be easily synthesized and modified. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have potential in various scientific research applications, which makes it a valuable tool for researchers. However, one of the main limitations of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is that it has not been extensively studied in vivo, which limits its potential in clinical applications.
未来方向
There are several future directions for the research of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. One of the main areas of research is in the development of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine derivatives that have improved potency and selectivity. Additionally, further studies are required to fully understand the biochemical and physiological effects of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. Furthermore, in vivo studies are required to determine the potential of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine in clinical applications. Overall, the research on 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has shown promising results and further studies are required to fully understand its potential in various scientific research applications.
合成方法
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is synthesized through a multistep process that involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2,4-difluorobenzene sulfonyl chloride in the presence of a base. The resulting product is then reacted with piperidine to obtain 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. The synthesis of 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been optimized to yield high purity and high yield of the compound.
科学研究应用
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been extensively studied for its potential in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques and alpha-synuclein aggregates, which are hallmarks of these diseases.
属性
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-8-6-14(18-19)11-3-2-7-20(10-11)23(21,22)15-5-4-12(16)9-13(15)17/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQATPFSOEMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2794016.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2794018.png)
![N-cyclohexyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2794019.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)

![6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2794023.png)

![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)
![1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2794026.png)
![3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2794027.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2794031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794034.png)